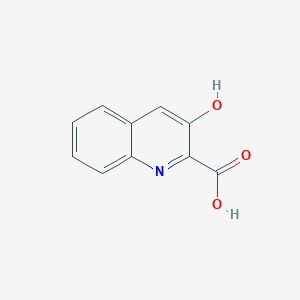

3-Hydroxyquinoline-2-carboxylic acid

Übersicht

Beschreibung

3-Hydroxyquinoline-2-carboxylic acid is a chemical compound related to the quinoline family, which is known for its biological significance. Quinoline derivatives are often found as components of natural cyclic peptides with antitumoral activity . The hydroxyquinoline carboxylic acids, including 3-hydroxyquinoline-2-carboxylic acid, have been the subject of various studies due to their potential applications in medicinal chemistry, such as anticancer agents, fluorescence agents, and antioxidants .

Synthesis Analysis

The synthesis of 3-hydroxyquinoline-2-carboxylic acid has been approached through different methodologies. A new and convenient route was developed, starting from 3-hydroxyquinoline, involving protection of the hydroxyl group, followed by a 1,2-addition of methyllithium with concomitant oxidation, and a two-step oxidation to transform the methyl group into the carboxylic acid . Other studies have reported the synthesis of related hydroxyquinoline carboxylic acids using modified Pictet-Spengler reactions, phase transfer catalysis, and other efficient synthetic methodologies .

Molecular Structure Analysis

The molecular structure and characterization of hydroxyquinoline carboxylic acids have been extensively studied using spectroscopic techniques such as NMR, IR, and single crystal X-ray diffraction. These studies are often complemented by computational methods like DFT calculations to understand the electronic structure and reactivity of these compounds . Hirshfeld surface analysis has also been employed to investigate non-bonding intermolecular interactions in the solid phase .

Chemical Reactions Analysis

The reactivity of hydroxyquinoline carboxylic acids has been explored in various chemical reactions. For instance, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been shown to react with aminopyridines to yield pyridylamides, with the reaction mechanism being investigated through spectroscopic methods and computational studies . Additionally, the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives has been achieved using 3-nitrophthalic anhydride, α-haloketones, and primary amines, leading to compounds with potential anticancer and fluorescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyquinoline carboxylic acids have been determined through various experimental techniques. These compounds exhibit a range of activities, including the ability to inhibit cellular respiration and malate dehydrogenase, which is related to their physicochemical substituent parameters . Antioxidant activities have been evaluated using assays such as DPPH, FRAP, and β-carotene bleaching, with some derivatives showing promising results . The fluorescent properties of these compounds have also been assessed, indicating their potential as fluorescence agents .

Wissenschaftliche Forschungsanwendungen

Antioxidant Research

- Field : Biochemistry

- Application : 3-Hydroxyquinoline-2-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant activity .

- Method : The ABTS assay method was used to evaluate the antioxidant activity of these compounds .

- Results : Compounds 14 and 21a,b showed good antioxidant activity, whereas the remaining compounds displayed mild to moderate activity .

Antimicrobial, Anticancer, and Antifungal Research

- Field : Medicinal Chemistry

- Application : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is similar to 3-Hydroxyquinoline-2-carboxylic acid, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

- Method : Various synthetic strategies have been used to create 8-HQ derivatives with different pharmacological properties .

- Results : A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .

Inhibitor of 2OG Oxygenase Subfamilies

- Field : Biochemistry

- Application : 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies .

- Method : IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) via quantitative HTS of a collection of diverse compounds .

- Results : Though compound IOX1 suffers from low cell permeability, it has a smaller and more compact chemical structure, and represents a lead compound for further modifications .

Fluorescence Quenching in Water

- Field : Physical Chemistry

- Application : It reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water .

- Method : The reaction of 3-Hydroxyquinoline-2-carboxylic acid with 2-aminophenol forms a benzoxazole derivative .

- Results : This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Antibiotic Cinropeptin Precursor

- Field : Biochemistry

- Application : 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a precursor of the antibiotic cinropeptin from Streptomyces griseoflavus .

- Method : Biosynthetic studies demonstrated that thiocoralin is derived from tryptophan via kynurenic acid and quinaldic acid intermediates .

- Results : This pathway leads to the production of cinropeptin, a potent antibiotic .

Intermediate in Chromophore Biosynthesis

- Field : Biochemistry

- Application : 3-Hydroxyquinoline-2-carboxylic Acid is a useful intermediate in the chromophore biosynthesis of quinomycin family antibiotics and in the total synthesis of Echinomycin and its analogs .

- Method : The compound is used as a building block in the synthesis of these complex molecules .

- Results : The resulting antibiotics have a wide range of biological activities .

Iron Chelator in Quorum Sensing

- Field : Microbiology

- Application : An important quorum sensing factor is the siderophore quinolobactin (8-hydroxy-4-methoxyquinoline-2-carboxylic acid) from Pseudomonas fluorescens. 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a precursor of this compound .

- Method : Biosynthetic studies demonstrated that this compound is derived from tryptophan via kynurenic acid and quinaldic acid intermediates .

- Results : This pathway leads to the production of quinolobactin, a potent iron chelator .

Synthesis of New Derivatives

- Field : Organic Chemistry

- Application : New starting synthons were designed and synthesized: 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids .

- Method : Hybridization with several pharmacophoric moieties were achieved in order to explore the effect on enhancing the properties of these compounds .

- Results : The new compounds were synthesized and their properties were evaluated .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKZBVQIMVUGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

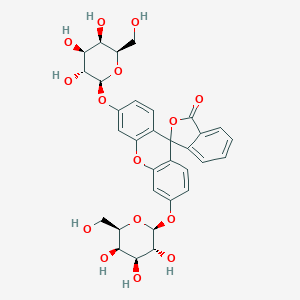

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)

![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)

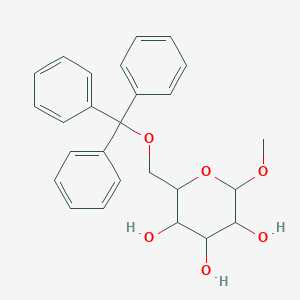

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)